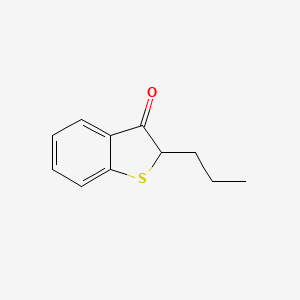
2-Propyl-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-3(2H)-one, 2-propyl- is a heterocyclic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-propyl- can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I) complexes. This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties . Another method involves the Friedel-Crafts acylation of aromatic substrates followed by cyclization reactions .
Industrial Production Methods
Industrial production of Benzo[b]thiophen-3(2H)-one, 2-propyl- typically involves large-scale cyclization reactions using metal catalysts. The use of electrochemical methods has also been explored for the synthesis of benzothiophene derivatives, offering a greener and more efficient approach .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3(2H)-one, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring participates in reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like aluminum chloride are used in Friedel-Crafts acylation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophen-3(2H)-one, 2-propyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-propyl- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A parent compound with similar structural features but lacking the propyl group.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Uniqueness
Benzo[b]thiophen-3(2H)-one, 2-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a drug candidate and its utility in materials science.
Properties
CAS No. |
54862-57-6 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-propyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C11H12OS/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
YTIPDCYVEOTGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















